molecular formula C9H7ClN2O2 B12849488 Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No.: B12849488
M. Wt: 210.62 g/mol
InChI Key: AHZKJJMFMMKHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with methylamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial compound.

    Industry: The compound is used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary, but common mechanisms include binding to active sites of enzymes or interacting with DNA to inhibit replication.

Comparison with Similar Compounds

  • Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
  • Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Comparison: Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is unique due to the position of the chlorine atom, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in drug development and chemical research.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-2-7-5(3-11-8)6(10)4-12-7/h2-4,12H,1H3

InChI Key

AHZKJJMFMMKHNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)NC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.